molecular formula C9H10O2 B038094 Phenol, 2-ethenyl-6-methoxy- CAS No. 120550-69-8

Phenol, 2-ethenyl-6-methoxy-

Cat. No. B038094
CAS RN: 120550-69-8
M. Wt: 150.17 g/mol
InChI Key: ZMAYRLMREZOVLE-UHFFFAOYSA-N
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Description

Phenol, 2-ethenyl-6-methoxy-, also known as eugenol, is a naturally occurring compound found in various plants such as clove, cinnamon, and nutmeg. It is widely used in the food, cosmetic, and pharmaceutical industries due to its pleasant aroma and antimicrobial properties.

Scientific Research Applications

Antioxidant Activities

Phenol, 2-ethenyl-6-methoxy- and its derivatives exhibit significant antioxidant activities. These activities are influenced by the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, which enhance the antioxidant capabilities through mechanisms such as hydrogen atom transfer and electron donation ability (Chen et al., 2020).

Biomass Proxy in Geochemical Studies

Methoxyphenols like 2-ethenyl-6-methoxy-phenol are used as proxies for terrestrial biomass in geochemical studies. Their chemical transformations during hydrothermal alteration provide insights into the changes in lignin, a key plant component (Vane & Abbott, 1999).

In Cancer Research

Compounds derived from 6-methoxy-2-ethenyl-phenol are used in cancer research for their potential cytotoxic effects on cancer cells. Some of these compounds show promising results in inducing apoptotic death in cancerous cells, suggesting their potential in cancer therapy (Faghih et al., 2018).

Effects on Molecular Structures

The presence of methoxy groups in phenolic compounds like 2-ethenyl-6-methoxy-phenol affects molecular structures, influencing properties such as bond dissociation enthalpies and hydrogen bonding. These properties are crucial in understanding the antioxidant behavior and stability of these compounds (Heer et al., 1999).

Environmental Contaminant Studies

Phenolic and methoxylated compounds are investigated for their presence in the environment and their potential impact on human health. Studies focus on their concentration in various biological samples and environmental matrices, providing insights into exposure routes and effects (Fujii et al., 2014).

Chemical Synthesis and Characterization

Compounds based on 6-methoxy-2-ethenyl-phenol are synthesized and characterized for various applications, including the development of new materials and understanding molecular interactions (Yeap et al., 1998).

Natural Compound Identification

Studies focused on identifying natural compounds often find phenolic derivatives, including those similar to 2-ethenyl-6-methoxy-phenol, in various plants. These findings contribute to the understanding of plant biochemistry and potential medicinal applications (Liu Ym et al., 1993).

properties

CAS RN

120550-69-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethenyl-6-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3

InChI Key

ZMAYRLMREZOVLE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C=C

Canonical SMILES

COC1=CC=CC(=C1O)C=C

Other CAS RN

120550-69-8

synonyms

Phenol, 2-ethenyl-6-methoxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (19.7 g, 55.0 mmol) in anhydrous tetrahydrofuran (200 mL) was cooled to 0° C. and n-butyllithium (2.5 M in hexanes, 24.0 mL, 60.0 mmol) was added during 5–10 minutes with stirring. The resulting clear, orange solution was stirred at 0° C. for an additional 30 minutes and then was added via cannula to a solution of o-vanillin (3.80 g, 25.0 mmol) in tetrahydrofuran (100 mL) at 23° C. After 3 hours, the reaction was quenched with saturated aqueous ammonium chloride solution (100 mL), diluted with water (300 mL), and the aqueous phase was extracted with ether (3×200 mL). The organic phase was washed with water (300 mL) and brine (300 mL), dried over magnesium sulfate and filtered through a plug of silica gel (10 cm diam×5–6 cm H). Concentration under reduced pressure provided crude 2-methoxy-6-vinyl-phenol as a clear, colorless oil (4.20 g) that was used without further purification. 1H NMR (DMSO): δ3.79 (s, 3 H, OCH3), 5.19 (dd, 1H, CH═CHH), 5.74 (dd, 1H, CH═CHH), 6.74 (t, 1H, ArH), δ6.86 (dd, 1H, ArH), 6.96 (dd, 1H, CH═CHH), 7.04 (dd, 1H, ArH), and 8.74 (s, 1H, ArOH).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
19.7 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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